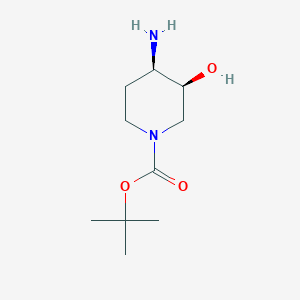

cis-4-Amino-1-boc-3-hydroxypiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine involves multiple steps, including the chelation-controlled addition of homoallyl Grignard reagents and zinc borohydride-mediated reductions. These processes have been utilized in the stereoselective formation of syn- and anti-amino alcohol adducts, leading to the efficient synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine, highlighting the versatility and efficiency of these synthetic routes for producing enantiopure compounds (Liang & Datta, 2005).

Molecular Structure Analysis The molecular structure of cis-4-Amino-1-boc-3-hydroxypiperidine derivatives has been elucidated through X-ray crystallographic analysis, revealing a diaxial conformation in 2,3-disubstituted N-Boc-piperidinyl structures. This structural insight is crucial for understanding the chemical behavior and reactivity of these compounds (Chiou, Lin, & Liang, 2010).

Chemical Reactions and Properties Chemical reactions involving cis-4-Amino-1-boc-3-hydroxypiperidine often leverage its amine and hydroxyl functional groups. For example, its synthesis from 3-hydroxypyridine via hydrogenation, chiral resolution, and subsequent reaction with di-tert-butyl dicarbonate showcases its functional group interconversions and highlights its potential as a versatile synthetic intermediate (Wang Junming, 2013).

Applications De Recherche Scientifique

Chemistry and Pharmacology of Stereoisomers : Research on ohmefentanyl, a compound within the 4-anilidopiperidine class, emphasizes the significance of stereochemistry in biological activity. This highlights the potential research interest in cis-4-Amino-1-boc-3-hydroxypiperidine for its stereochemical properties and their implications in pharmacology (Brine et al., 1997).

Enzymatic and Biomimetic Studies : The study of copper-containing monooxygenases and their biomimetic models, including reactions with various substrates, provides insights into enzyme-catalyzed hydroxylation processes. This research could inform the functionalization and application of cis-4-Amino-1-boc-3-hydroxypiperidine in biomimetic and enzymatic studies, potentially contributing to the development of new pharmacophores (Blain et al., 2002).

Metathesis Reactions in Synthesis : The application of metathesis reactions for synthesizing and transforming functionalized β-Amino acid derivatives underscores the importance of such chemical reactions in drug research and development. Given the structural relevance, cis-4-Amino-1-boc-3-hydroxypiperidine could serve as a key intermediate or target molecule in the synthesis of cyclic β-amino acids or their derivatives, reflecting its potential role in medicinal chemistry (Kiss et al., 2018).

Amino Acids in Plant Studies : Research identifying unique amino acids and amines in plants, such as sandal (Santalum album L), which contains cis-4-hydroxy-l-proline, points to the potential for studying cis-4-Amino-1-boc-3-hydroxypiperidine in similar contexts. Its role in biosynthesis, enzymatic reactions, and metabolic pathways in plants could be a subject of interest for botanical and agricultural sciences (Kuttan et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Amino-1-boc-3-hydroxypiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.